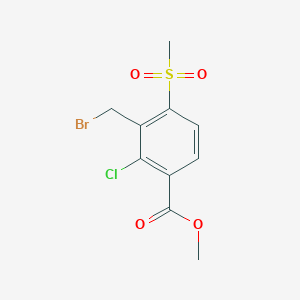

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate

Description

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate (CAS RN: 120100-44-9) is a brominated and chlorinated benzoate ester with the molecular formula C₁₀H₁₀BrClO₄S and a molecular weight of 341.61 g/mol . Its structure features a methyl ester group at the 1-position, a bromomethyl substituent at the 3-position, a chlorine atom at the 2-position, and a methylsulfonyl group at the 4-position of the benzene ring. This compound is primarily used as a key intermediate in the synthesis of cycloxaprid, a novel neonicotinoid insecticide . Commercial preparations typically exceed 90% purity, reflecting its importance in agrochemical manufacturing processes .

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO4S/c1-16-10(13)6-3-4-8(17(2,14)15)7(5-11)9(6)12/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVOGFWLVVXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate introduces the bromomethyl group via radical-mediated substitution. As detailed in CN109678767A, this single-step process employs hydrobromic acid (48%) and hydrogen peroxide (30%) in dichloroethane, catalyzed by azobisisobutyronitrile (AIBN) at 75–80°C. The reaction proceeds through peroxide-initiated radical formation, abstracting a hydrogen atom from the methyl group to generate a benzyl radical, which subsequently reacts with bromine from HBr oxidation (Figure 1).

Figure 1 : Proposed radical bromination mechanism for methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.

Optimized Process Parameters

Industrial-scale implementations (Example 1, CN109678767A) utilize the following conditions:

| Parameter | Value |

|---|---|

| Substrate | 40 g (0.152 mol) |

| Solvent | Dichloroethane (200 mL) |

| Catalysts | AIBN (1 g, 0.006 mol) |

| HBr (48%) | 46 g (0.273 mol) |

| H₂O₂ (30%) | 20.6 g (0.182 mol) |

| Temperature | 75–80°C |

| Reaction Time | Until LC completion (~4 h) |

| Yield | 89% |

| Purity (HPLC) | 99.0% |

Post-reaction workup involves phase separation, aqueous washing, and recrystallization in isopropanol to isolate the product as a white powder. This method’s efficiency stems from stoichiometric HBr utilization and peroxide-driven radical cycling, though excess H₂O₂ requires careful dosing to prevent over-oxidation.

Alkaline Hydrolysis and Etherification

Two-Step Synthesis Pathway

CN112645853A discloses a sequential approach starting with alkaline hydrolysis of methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate, followed by etherification with alcohols under strongly basic conditions.

Step 1: Hydrolysis

The methyl ester undergoes saponification in tert-butyl alcohol with NaOH (48%) at 25°C for 7 hours, yielding the sodium carboxylate intermediate. Solvent selection is critical, as tertiary alcohols minimize ester group transesterification.

Step 2: Etherification

The sodium salt reacts with trifluoroethanol in tetrahydrofuran (THF) at 5°C using NaH (60%) as the base. Nucleophilic displacement of bromide by the alkoxide generates the ether-linked product, which is acidified to the free benzoic acid (Table 2).

Process Optimization and Scalability

Example 1 (CN112645853A) achieves 93.8% yield across both steps:

| Step | Parameter | Value |

|---|---|---|

| 1 | Substrate | 34.8 g (0.1 mol) |

| Solvent | tert-Butyl alcohol (200 mL) | |

| Base | NaOH (8.8 g, 0.105 mol) | |

| Temperature | 25°C | |

| Time | 7 h | |

| 2 | Alcohol | Trifluoroethanol (0.13 mol) |

| Solvent | THF (200 mL) | |

| Base | NaH (5.2 g, 0.13 mol) | |

| Temperature | 5°C | |

| Time | 3 h | |

| Overall Yield | 93.8% | |

| Purity (HPLC) | 98.7% |

This method avoids methoxymethyl impurities by eliminating methanol early in the process, though it requires stringent temperature control during exothermic alkoxide formation.

Comparative Analysis of Synthesis Methods

Efficiency and Byproduct Formation

Bromination Route :

- Advantages : Single-step, high purity (99%), and short reaction time.

- Limitations : Requires peroxide handling and generates HBr waste.

Hydrolysis-Etherification Route :

- Advantages : Higher overall yield (93.8%), avoids halogenated solvents.

- Limitations : Multi-step, sensitive to moisture, and costly bases (NaH).

Industrial Applicability

Large-scale productions favor the bromination method for its simplicity, while the hydrolysis-etherification approach suits high-purity applications despite higher operational costs. Recent advances in continuous flow reactors could enhance the latter’s scalability by improving heat dissipation during exothermic steps.

Chemical Reactions Analysis

Radical Bromination of Methyl 2-Chloro-3-Methyl-4-Methylsulfonylbenzoate

This reaction introduces the bromomethyl group via radical-initiated side-chain bromination. Two process variants are documented:

Variant A: N-Bromosuccinimide (NBS) with Radical Initiator

-

Reagents :

-

NBS (excess)

-

Radical initiator: azoisobutyronitrile (AIBN) or dibenzoyl peroxide

-

Solvent: chlorobenzene or acetonitrile

-

-

Conditions :

-

Temperature: 70–100°C

-

Reaction time: 2–4 hours

-

-

Workup :

-

Post-reaction cooling, addition of sodium bisulfite solution, and filtration.

-

Purification via recrystallization (ethyl acetate or butyl acetate).

-

Variant B: Bromine with Photoirradiation

-

Reagents :

-

Bromine (excess)

-

Solvent: methylene chloride, 1,2-dichloroethane, or chlorobenzene

-

-

Conditions :

-

Temperature: Reflux (~40–80°C, solvent-dependent)

-

Light source: 300 W photolamp

-

Reaction time: 3–5 hours

-

-

Workup :

-

Cooling, solvent removal, and recrystallization.

-

Comparison of Bromination Methods

| Parameter | Variant A (NBS + AIBN) | Variant B (Br₂ + Light) |

|---|---|---|

| Solvent | Chlorobenzene, acetonitrile | Methylene chloride, chlorobenzene |

| Temperature | 70–100°C | 40–80°C (reflux) |

| Reaction Time | 2–4 hours | 3–5 hours |

| Yield | 88–96% | 87% (conversion) |

| Byproducts | Minimal | Residual bromine |

| Key Advantage | High purity | No radical initiator required |

Hydrolysis to 3-Bromomethyl-2-Chloro-4-Methylsulfonylbenzoic Acid

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for herbicidal agents:

-

Reagents :

-

Aqueous acidic or basic conditions (e.g., H₂SO₄, NaOH)

-

-

Conditions :

-

Temperature: 60–100°C

-

Reaction time: 1–3 hours

-

-

Workup :

-

Neutralization, filtration, and drying.

-

Reaction Scheme :

Substitution Reactions of the Bromomethyl Group

The bromomethyl group is susceptible to nucleophilic substitution, enabling further functionalization:

-

Example Reaction with Thiols :

-

Reactivity Notes :

-

The electron-withdrawing sulfonyl and chloro groups enhance the electrophilicity of the bromomethyl carbon.

-

Steric hindrance from adjacent substituents may slow reaction kinetics.

-

Stability and Degradation

-

Thermal Stability : Stable up to 150°C; decomposes at higher temperatures, releasing bromine and sulfur oxides .

-

Photodegradation : Exposure to UV light accelerates debromination, forming methyl 2-chloro-4-methylsulfonylbenzoate .

Key Research Findings

-

Synthetic Efficiency : Radical bromination (Variant A) offers superior yields (88–96%) compared to photochemical methods (87%) .

-

Reactivity : The bromomethyl group’s electrophilicity facilitates diverse substitutions, critical for agrochemical synthesis .

-

Health Risks : Occupational exposure necessitates stringent safety protocols due to sensitization risks .

Scientific Research Applications

Organic Synthesis

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Bromination Reactions : The bromomethyl group can be further functionalized to create more complex structures.

Pharmaceutical Applications

This compound is particularly valuable in medicinal chemistry for the development of pharmaceuticals. It has been identified as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. The mechanisms of action often involve the inhibition of specific enzymes or receptors linked to pain and inflammation pathways.

Case Study: Anti-inflammatory Compounds

Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-inflammatory activity, making them potential candidates for pain management therapies.

Agrochemical Applications

In the field of agrochemicals, this compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes critical for plant growth positions it as a potential herbicide.

Case Study: Herbicidal Activity

Studies have shown that compounds derived from this molecule effectively inhibit weed growth by targeting metabolic pathways essential for plant development .

Recent investigations into the biological activity of this compound have revealed promising antimicrobial properties. It has demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |

| Enterococcus spp. | 62.5 - 125 μM |

These findings suggest that the compound may inhibit protein synthesis and nucleic acid production in bacteria, indicating potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The chloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate shares functional groups with other methyl ester derivatives, particularly sulfonylurea herbicides and halogenated benzoates. Below is a detailed comparison based on structural features, applications, and research findings:

Structural and Functional Group Analysis

- Key Differences :

- Halogenation : The target compound contains bromine and chlorine substituents, enhancing its reactivity in nucleophilic substitution reactions. In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) rely on triazine rings with nitrogen-based substituents for herbicidal activity .

- Sulfonyl Group Placement : The methylsulfonyl group in the target compound is para to the ester group, whereas sulfonylurea herbicides feature sulfonyl groups linked to urea moieties.

Physicochemical Properties

- Reactivity: The bromomethyl group in the target compound increases its susceptibility to hydrolysis compared to non-halogenated methyl esters .

Research Findings and Industrial Data

- Purity Standards : The target compound’s commercial batches exceed 90% purity, whereas sulfonylurea active ingredients often require >95% purity for regulatory approval .

- Market Dynamics: The 2018 anti-dumping investigation on pyrethroid intermediates (including cycloxaprid precursors) underscores the compound’s economic significance in China’s agrochemical sector .

Biological Activity

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate, also known as BCMBA, has emerged as a compound of interest due to its biological activity, particularly in occupational health contexts. Recent investigations have identified it as a respiratory sensitizer, leading to significant health implications for exposed workers.

- Chemical Name : this compound

- CAS Number : 120100-44-9

- Molecular Formula : C10H10BrClO4S

- Molecular Weight : 341.606 g/mol

Respiratory Sensitization

Recent studies have confirmed that BCMBA can cause respiratory conditions such as asthma and rhinitis. A notable investigation conducted in a chemical factory revealed:

- Sensitization Rate : 8% among all exposed workers; 25% among production workers with the highest exposure levels.

- Clinical Findings : Six cases of occupational asthma and contact urticaria were confirmed through challenge tests, indicating a strong correlation between exposure levels and health outcomes .

The underlying mechanism appears to be IgE-mediated, suggesting that BCMBA acts as an allergen. The low molecular weight of BCMBA facilitates its ability to penetrate biological membranes and elicit immune responses. Specific inhalation challenges indicated that even minimal doses (as low as 0.03%) could provoke asthma symptoms .

Outbreak Investigation

An outbreak investigation at a chemical manufacturing facility provided critical insights into the biological activity of BCMBA:

- Study Population : 85 exposed workers and 9 unexposed controls.

- Methodology : Included skin prick tests and specific inhalation challenges.

- Results : Identified nine workers with respiratory or skin symptoms linked to BCMBA exposure. The study highlighted the need for stringent exposure controls to mitigate health risks associated with this compound .

Health Implications

The findings from these studies underscore the necessity for regulatory measures and workplace safety protocols. The establishment of exposure limits and monitoring systems is crucial to protect workers from the adverse effects of BCMBA.

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 120100-44-9 |

| Molecular Weight | 341.606 g/mol |

| Sensitization Rate | 8% (overall), 25% (production) |

| Confirmed Cases | 6 cases of asthma/urticaria |

| Minimum Provocative Dose | 0.03% BCMBA in lactose |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate, and how can reaction conditions be optimized?

- Methodology : Start with functionalized benzoic acid derivatives. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation. Chlorination at the 2-position may require electrophilic substitution with Cl₂/FeCl₃. Methylsulfonyl groups are typically introduced via oxidation of thioethers or direct sulfonation. Optimize yields by varying catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and solvents (polar aprotic solvents like DMF for sulfonation). Monitor intermediates via TLC and HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Use H/C NMR to confirm substitution patterns (e.g., methylsulfonyl protons at δ ~3.0 ppm, bromomethyl protons at δ ~4.5 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of substituents, especially for methylsulfonyl and bromomethyl groups .

Q. What stability considerations are critical during storage and handling?

- Methodology : Store under inert conditions (argon/glovebox) due to hydrolytic sensitivity of bromomethyl and methylsulfonyl groups. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Use HPLC to detect hydrolysis products (e.g., free carboxylic acids). Avoid aqueous workups unless stabilized by buffering .

Advanced Research Questions

Q. How do the electronic effects of substituents influence regioselectivity in further functionalization reactions?

- Methodology : Perform DFT calculations to map electron density (e.g., methylsulfonyl as a strong electron-withdrawing group directing electrophilic attacks to meta positions). Validate with experimental compare bromination/chlorination outcomes in analogues like Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate. Use Hammett constants to predict substituent effects on reaction rates .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing bromomethyl with iodomethyl). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to isolate variables. Cross-reference with crystallographic data to correlate bioactivity with conformational flexibility of the methylsulfonyl group .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model binding to enzymes like sulfotransferases. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics. Compare with structurally related compounds (e.g., Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate) to identify key pharmacophoric features .

Q. What crystallographic evidence exists for the conformational effects of the methylsulfonyl group?

- Methodology : Analyze X-ray structures of analogues (e.g., 4-methylsulfonylbenzoic acid derivatives) to assess torsional angles and hydrogen-bonding networks. Compare with this compound’s predicted structure to identify steric clashes or stabilizing interactions (e.g., C=O⋯S=O dipole alignment) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in synthetic yields across studies?

- Methodology : Replicate procedures with strict control of variables (temperature, catalyst purity). Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, reaction time). Compare with literature data on similar substrates (e.g., brominated benzoates) to isolate outlier conditions .

Q. What analytical techniques are best suited to detect trace impurities in this compound?

- Methodology : Combine LC-MS/MS for low-level impurity profiling (e.g., dehalogenated byproducts) and F NMR (if fluorinated analogues are present). Validate against certified reference standards (e.g., 4-Bromobenzoyl chloride derivatives) to ensure accuracy .

Tables for Key Comparisons

| Property | This compound | Structural Analogues |

|---|---|---|

| Electron-Withdrawing Groups | –SO₂Me, –Cl, –BrMe | –SO₂NH₂ (), –CF₃ () |

| Typical Reactivity | Electrophilic substitution at meta to –SO₂Me | Nucleophilic aromatic substitution |

| Bioactivity Focus | Enzyme inhibition (sulfotransferases) | Receptor antagonism () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.